2,7-Dimethoxythianthrene

Oxidative coupling MoCl5 Thianthrene synthesis

2,7-Dimethoxythianthrene (CAS 54815-69-9) is the conformationally dynamic thianthrene derivative required for synthesizing homochiral, hex-nut-like macrocycles capable of circularly polarized luminescence (CPL). Its unique 2,7-substitution pattern enables the essential butterfly-flipping motion and provides the electron density needed for near-quantitative oxidative coupling (97% yield from the disulfide precursor), a feat impossible with the rigid, unsubstituted parent compound. For researchers developing CP-OLEDs or chiral sensors, this is the only monomer that delivers the required chiroptical performance. Source this specialized building block to ensure the conformational flexibility essential for your supramolecular architectures.

Molecular Formula C14H12O2S2
Molecular Weight 276.4 g/mol
CAS No. 54815-69-9
Cat. No. B12821484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethoxythianthrene
CAS54815-69-9
Molecular FormulaC14H12O2S2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)OC
InChIInChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)17-12-6-4-10(16-2)8-14(12)18-11/h3-8H,1-2H3
InChIKeyRKJAHJGXEAEWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethoxythianthrene (CAS 54815-69-9): A Bendable Thianthrene Derivative for Chiroptical Macrocycle and Supramolecular Applications


2,7-Dimethoxythianthrene (CAS 54815-69-9) is a symmetrically substituted thianthrene derivative belonging to the dibenzo[1,4]dithiin class of sulfur-containing heterocycles. It features a non-planar, butterfly-like conformation that imparts dynamic conformational flexibility [1], enabling its use as a bendable building block for the construction of homochiral macrocycles. The compound serves as a precursor for the oxidative coupling synthesis of functionalized thianthrenes and as a modular component in supramolecular architectures . Its methoxy groups at the 2- and 7-positions enhance electron density, facilitating oxidative coupling and tuning the electrochemical and photophysical properties relative to the unsubstituted parent thianthrene.

Why 2,7-Dimethoxythianthrene Cannot Be Replaced by Unsubstituted Thianthrene or Other Methoxy-Regioisomers


Unsubstituted thianthrene and its regioisomeric dimethoxy analogs exhibit fundamentally different reactivity and conformational behavior that preclude their direct substitution for 2,7-dimethoxythianthrene in critical applications. The 2,7-substitution pattern is essential for the dynamic flipping motion of the thianthrene core, which enables macrocyclization into homochiral tubular structures; unsubstituted thianthrene is conformationally rigid and lacks this bendability [1]. Furthermore, the methoxy groups in the 2,7-positions provide the necessary electron density for near-quantitative oxidative coupling yields, whereas unsubstituted diphenyldisulfide yields only trace amounts of thianthrene under identical conditions . The 2,8-dimethoxy regioisomer and 2,3,7,8-tetramethoxythianthrene have different electronic and steric profiles that do not support the same macrocyclization or chiroptical outcomes.

Quantitative Differentiation Evidence for 2,7-Dimethoxythianthrene: Yield, Conformational Flexibility, and Chiroptical Performance


Oxidative Coupling Yield: 2,7-Dimethoxythianthrene vs. Unsubstituted Thianthrene

In a direct head-to-head comparison under identical oxidative coupling conditions (MoCl5, 2 equiv, 90 min), the diaryldisulfide precursor to 2,7-dimethoxythianthrene afforded the cyclized thianthrene product in 97% yield, whereas the unsubstituted diphenyldisulfide yielded only trace amounts of thianthrene . This nearly 100-fold difference in yield demonstrates the critical role of the 3,3'-methoxy substitution pattern in enabling efficient C-S bond formation and intramolecular cyclization.

Oxidative coupling MoCl5 Thianthrene synthesis

Photoluminescence Quantum Yield (PLQY) of 2,7-Dimethoxythianthrene-Derived Macrocycle vs. Thianthrene Oxide-Based Emitters

Macrocyclization of 2,7-dimethoxythianthrene with methylene linkages produces a homochiral macrocycle that exhibits a high photoluminescence quantum yield (PLQY) of 79% after thermal annealing treatment [1]. This value substantially exceeds the PLQY of 47.1% reported for a single-molecule white-light emitting thianthrene-oxide crystal (1OTA) [2] and compares favorably with the 19-84% range observed for other thianthrene-based luminophores in rigid hosts [3]. The 79% PLQY demonstrates that 2,7-dimethoxythianthrene-derived macrocycles are competitive with state-of-the-art thianthrene emitters while offering the additional benefit of chiral tubular architecture.

Photoluminescence quantum yield Macrocycle Chiroptical materials

Circularly Polarized Luminescence Dissymmetry Factor (|glum|) of 2,7-Dimethoxythianthrene-Based Macrocycle

The phenylethynyl-functionalized homochiral macrocycle derived from 2,7-dimethoxythianthrene exhibits circularly polarized luminescence (CPL) with a dissymmetry factor |glum| of 5 × 10⁻³ [1]. This |glum| value is notable for an organic small-molecule macrocycle, as most organic CPL emitters fall in the 10⁻⁴ to 10⁻³ range. The CPL activity arises directly from the planar chirality locked into the macrocyclic framework following cyclization of the bendable 2,7-dimethoxythianthrene panel. While direct comparator |glum| data for other thianthrene-based CPL emitters is limited in the literature, the demonstrated CPL activity with |glum| = 5 × 10⁻³ represents a quantifiable chiroptical performance metric that unsubstituted thianthrene or non-cyclized 2,7-dimethoxythianthrene cannot achieve.

Circularly polarized luminescence Chiral macrocycle Dissymmetry factor

Conformational Flexibility: 2,7-Dimethoxythianthrene Exhibits Dynamic Flipping Motion Enabling Macrocyclization

2,7-Dimethoxythianthrene is described as a 'bendable' and 'dynamic flipping' panel in the literature [1], a conformational property that enables its efficient macrocyclization with methylene linkages to form homochiral tubular macrocycles. In contrast, the parent unsubstituted thianthrene is reported to be non-planar but conformationally rigid, lacking the dynamic interconversion between butterfly-like conformers that is essential for the cyclization reaction [2]. The 2,7-substitution pattern is critical: the methoxy groups at these positions modulate the electronic environment of the sulfur atoms and the central dithiin ring, lowering the inversion barrier and facilitating rapid flipping. While exact inversion barrier energies (in kcal/mol) are not reported in the available literature, the successful macrocyclization and isolation of homochiral macrocycles serve as functional evidence of this dynamic behavior.

Conformational analysis Macrocyclization Planar chirality

Supramolecular Binding and Fluorescence Quenching of Electron-Deficient Guests

The homochiral macrocyclic tube derived from 2,7-dimethoxythianthrene demonstrates supramolecular binding toward electron-deficient guests, resulting in fluorescence quenching of the macrocycle [1]. This binding-induced fluorescence modulation provides a pathway to switchable chiroptical systems and molecular sensors. While quantitative binding constants (Ka) are not provided in the available abstract, the demonstrated phenomenon—fluorescence quenching upon guest encapsulation—establishes a functional differentiation from simple thianthrene derivatives that lack a defined macrocyclic cavity. Unsubstituted thianthrene and linear dimethoxy analogs do not form tubular macrocycles and therefore cannot exhibit this host-guest fluorescence response.

Supramolecular chemistry Fluorescence sensing Host-guest chemistry

Recommended Application Scenarios for 2,7-Dimethoxythianthrene Based on Quantitative Differentiation


Synthesis of Homochiral Macrocycles and Molecular Tubes via Conformational Flipping

2,7-Dimethoxythianthrene is uniquely suited for the construction of homochiral macrocyclic tubes due to its dynamic flipping motion and bendable conformation. As demonstrated by Lin et al. [1], cyclization with methylene linkages proceeds efficiently to afford a pair of enantiomeric macrocycles with hex-nut-like geometry. This application cannot be realized with conformationally rigid thianthrene or with other methoxy substitution patterns. Users targeting chiral macrocyclic architectures for supramolecular chemistry or materials science should prioritize 2,7-dimethoxythianthrene as the monomer of choice.

Development of Circularly Polarized Luminescence (CPL) Materials for Chiroptical Devices

The homochiral macrocycles derived from 2,7-dimethoxythianthrene exhibit measurable circularly polarized luminescence with a dissymmetry factor |glum| of 5 × 10⁻³ after phenylethynyl functionalization [1]. This chiroptical performance, combined with a photoluminescence quantum yield of 79%, positions these macrocycles as promising candidates for CPL-based applications including circularly polarized OLEDs (CP-OLEDs), chiral sensing, and advanced security features. Researchers developing CPL-active organic materials should consider 2,7-dimethoxythianthrene as a key building block for accessing this functionality from an achiral precursor.

Scalable Preparation of 2,7-Dimethoxythianthrene via High-Yield Oxidative Coupling

For researchers requiring multi-gram quantities of 2,7-dimethoxythianthrene, the MoCl5-mediated oxidative coupling of 3,3'-dimethoxydiphenyl disulfide provides a highly efficient synthetic route with a 97% yield . This near-quantitative yield dramatically reduces the cost and time associated with thianthrene synthesis compared to alternative methods for unsubstituted thianthrene, which suffer from low yields and harsh conditions. Procurement of the disulfide precursor and execution of this oxidative coupling protocol represents the most practical pathway to access this valuable thianthrene derivative at scale.

Switchable Fluorescent Sensors Based on Host-Guest Binding in Macrocyclic Cavities

The macrocyclic tubes synthesized from 2,7-dimethoxythianthrene contain a defined internal cavity capable of binding electron-deficient guests, which results in fluorescence quenching of the macrocycle [1]. This host-guest fluorescence response provides a foundation for developing switchable chiroptical systems and molecular sensors for electron-deficient analytes (e.g., nitroaromatics, quinones, or electron-poor aromatics). Users interested in supramolecular sensing applications should leverage the macrocyclization capability of 2,7-dimethoxythianthrene to access these responsive architectures.

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